VER-50589

概述

描述

VER-50589 是一种小分子药物,作为一种有效的热休克蛋白 90 (HSP90) 抑制剂发挥作用。 它在治疗各种癌症方面显示出巨大潜力,因为它能够抑制 HSP90 的功能,而 HSP90 是一种在许多致癌蛋白的折叠、稳定性和功能中起着至关重要作用的蛋白 .

准备方法

合成路线和反应条件

VER-50589 通过多步合成过程合成,涉及异恶唑环的形成。关键步骤包括:

异恶唑环的形成: 这涉及将合适的醛与羟胺反应生成肟,然后将其环化形成异恶唑环。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应和有效的纯化方法以确保化合物的纯度和一致性 .

化学反应分析

反应类型

VER-50589 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成各种氧化衍生物。

还原: 还原反应可用于修饰异恶唑环上的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 通常使用卤素(氯、溴)和烷基化剂等试剂.

主要产品

从这些反应中形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,这些衍生物可用于研究结构-活性关系并提高化合物的功效 .

科学研究应用

VER-50589 具有广泛的科学研究应用:

化学: 它被用作工具化合物来研究热休克蛋白 90 的抑制及其对蛋白质折叠和稳定性的影响。

生物学: this compound 用于研究热休克蛋白 90 在各种生物过程中的作用,包括细胞周期调控和细胞凋亡。

作用机制

VER-50589 通过抑制热休克蛋白 90 的功能发挥作用。热休克蛋白 90 是一种分子伴侣,参与许多致癌蛋白的折叠、稳定性和功能。 通过抑制热休克蛋白 90,this compound 破坏了这些致癌蛋白的功能,从而抑制了癌细胞生长并诱导了细胞凋亡 .

相似化合物的比较

类似化合物

格尔德霉素: 另一种热休克蛋白 90 抑制剂,具有类似的作用机制,但化学结构不同。

VER-49009: 一种相关化合物,结构类似,但效力低于 VER-50589。

NVP-AUY922: 一种新型热休克蛋白 90 抑制剂,其效力高于 this compound

独特性

This compound 的独特性在于其对热休克蛋白 90 的高效力和选择性。 它在临床前研究中显示出良好的药代动力学和显著的抗肿瘤功效,使其成为作为抗癌剂进一步开发的有希望的候选药物 .

生物活性

VER-50589 is a potent inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in the proper folding and functioning of numerous client proteins implicated in cancer and viral infections. This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and antiviral properties.

HSP90 plays a crucial role in the maturation and stability of various oncoproteins. By inhibiting HSP90, this compound disrupts the chaperoning process, leading to the degradation of client proteins such as C-RAF, B-RAF, and survivin. This results in cell cycle arrest and apoptosis in cancer cells. Specifically, this compound binds to the ATP-binding site of HSP90, exhibiting a competitive inhibition profile with a reported IC50 value of 21 ± 4 nmol/L, significantly lower than that of its analog VER-49009 (IC50 = 47 ± 9 nmol/L) .

Antiproliferative Activity

This compound has demonstrated significant antiproliferative effects across various human cancer cell lines. The following table summarizes the GI50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to VER-49009:

| Cell Line | GI50 (nmol/L) for VER-49009 | GI50 (nmol/L) for this compound |

|---|---|---|

| SKMEL 2 (Melanoma) | 1,093.3 ± 111.2 | 62.0 ± 4.3 |

| SKMEL 5 (Melanoma) | 163.3 ± 14.5 | 125.0 ± 22.6 |

| CH1 (Ovarian) | - | 32.7 ± 0.2 |

| BT-474 (Breast) | - | Lower by up to 33.6-fold |

The mean GI50 value for a panel of cancer cell lines was found to be 78 ± 15 nmol/L for this compound compared to 685 ± 119 nmol/L for VER-49009, indicating a 9-fold increase in potency for this compound .

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against Enterovirus 71 (EV71), which is responsible for hand, foot, and mouth disease (HFMD). The compound has been shown to inhibit viral replication by interfering with HSP90-mediated signaling pathways such as AKT and RAF/MEK/ERK.

In vitro studies demonstrated that treatment with this compound significantly reduced plaque formation and inhibited mRNA and protein synthesis of EV71. Furthermore, in vivo experiments indicated that a single daily dose improved survival rates in EV71-infected mice (p < 0.005) . The antiviral mechanism involves the downregulation of critical signaling pathways activated during viral infection.

Case Studies

Case studies have illustrated the therapeutic potential of this compound in both oncology and virology contexts:

- Cancer Treatment : A study involving human ovarian carcinoma models showed that this compound effectively inhibited tumor growth by accumulating at levels above the cellular GI50 for over 24 hours, resulting in a 30% growth inhibition .

- Viral Infections : In another study focusing on EV71, the administration of this compound not only inhibited viral replication but also demonstrated efficacy against other human enteroviruses like Coxsackievirus B3 and Echovirus .

属性

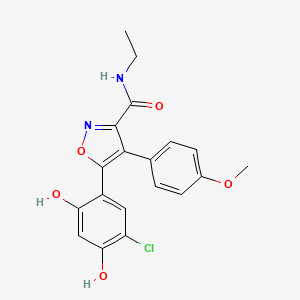

IUPAC Name |

5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O5/c1-3-21-19(25)17-16(10-4-6-11(26-2)7-5-10)18(27-22-17)12-8-13(20)15(24)9-14(12)23/h4-9,23-24H,3H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPCDMPJCKNLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747413-08-7 | |

| Record name | VER-50589 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4E4ND635H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of VER-50589?

A1: this compound is a potent and selective inhibitor of heat shock protein 90 (HSP90) [1, 2, 3, 4, 5]. It binds to the N-terminal ATP-binding pocket of HSP90, [1, 2] inhibiting its chaperone function. This leads to the degradation of HSP90 client proteins, many of which are involved in oncogenic signaling pathways [1, 2, 4, 6].

Q2: How does this compound compare to 17-allylamino-17-demethoxygeldanamycin (17-AAG), another HSP90 inhibitor?

A2: While both compounds target HSP90, this compound displays some advantages. Unlike 17-AAG, the cellular potency of this compound is independent of NAD(P)H:quinone oxidoreductase 1 (NQO1) and P-glycoprotein expression [1]. Additionally, this compound demonstrates superior potency and in vivo efficacy compared to 17-AAG [1]. Furthermore, acquired resistance to 17-AAG, potentially linked to reduced NQO1 activity, does not confer cross-resistance to this compound [3, 6, 7].

Q3: What is the structure-activity relationship (SAR) for this compound?

A3: this compound is a resorcinylic isoxazole amide analogue. Research indicates that the isoxazole ring significantly enhances potency compared to analogous pyrazole compounds, such as VER-49009. This difference is attributed to higher binding enthalpy for the isoxazole derivative [1].

Q4: What are the pharmacokinetic properties of this compound?

A4: Studies in mice bearing human colon carcinoma xenografts show that this compound exhibits favorable pharmacokinetic properties, including good tumor accumulation and a long half-life [1, 2]. In these studies, this compound achieved tumor concentrations well above its cellular inhibitory concentration (GI50) for 24 hours, resulting in significant tumor growth inhibition [1, 2].

Q5: Has this compound shown efficacy in preclinical models of cancer?

A5: Yes, this compound demonstrates significant antitumor activity in preclinical models. It effectively inhibits the growth of various human cancer cell lines in vitro and displays potent antitumor activity in vivo, particularly in a human ovarian carcinoma model [1].

Q6: Are there any known resistance mechanisms to this compound?

A6: While this compound appears to overcome some resistance mechanisms observed with 17-AAG, research suggests that alterations in histone deacetylase (HDAC) activity might contribute to acquired resistance to a broader spectrum of HSP90 inhibitors, including this compound [5]. Further investigation into potential resistance mechanisms is crucial for optimizing its clinical application.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。